5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a benzo[d]oxazole moiety with an oxadiazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate can then be reacted with appropriate reagents to introduce the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s effects are often mediated through pathways involving oxidative stress, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
Compared to these similar compounds, 5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine stands out due to the presence of both fluorophenyl and oxadiazole moieties, which confer unique chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Properties
Molecular Formula |
C15H9FN4O2 |
---|---|
Molecular Weight |
296.26 g/mol |
IUPAC Name |
5-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H9FN4O2/c16-10-3-1-2-8(6-10)13-18-11-7-9(4-5-12(11)21-13)14-19-20-15(17)22-14/h1-7H,(H2,17,20) |
InChI Key |
CIUKDKUQRUDQER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C4=NN=C(O4)N |
Origin of Product |
United States |
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